molecular formula C16H14Cl2N2O4 B3961263 N-(5-chloro-2-methyl-4-nitrophenyl)-2-(4-chloro-2-methylphenoxy)acetamide

N-(5-chloro-2-methyl-4-nitrophenyl)-2-(4-chloro-2-methylphenoxy)acetamide

Cat. No.: B3961263
M. Wt: 369.2 g/mol
InChI Key: RCWYUIRNZOCDGA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methyl-4-nitrophenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a synthetic organic compound characterized by its complex structure, which includes chloro, methyl, nitro, and phenoxy groups

Properties

IUPAC Name

N-(5-chloro-2-methyl-4-nitrophenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O4/c1-9-6-14(20(22)23)12(18)7-13(9)19-16(21)8-24-15-4-3-11(17)5-10(15)2/h3-7H,8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWYUIRNZOCDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)COC2=C(C=C(C=C2)Cl)C)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-chloro-2-methyl-4-nitrophenyl)-2-(4-chloro-2-methylphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Chlorination: Addition of chlorine atoms to specific positions on the aromatic rings.

    Acylation: Formation of the acetamide linkage through a reaction with acetic anhydride or acetyl chloride.

    Phenoxy Substitution: Introduction of the phenoxy group through nucleophilic aromatic substitution.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

N-(5-chloro-2-methyl-4-nitrophenyl)-2-(4-chloro-2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Substitution: The chloro groups can be substituted with other nucleophiles in the presence of suitable catalysts.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, acetic anhydride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(5-chloro-2-methyl-4-nitrophenyl)-2-(4-chloro-2-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methyl-4-nitrophenyl)-2-(4-chloro-2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

N-(5-chloro-2-methyl-4-nitrophenyl)-2-(4-chloro-2-methylphenoxy)acetamide can be compared with similar compounds such as:

    N-(5-chloro-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide: Lacks the nitro group, which may affect its biological activity.

    N-(5-chloro-4-nitrophenyl)-2-(4-chloro-2-methylphenoxy)acetamide: Different position of the nitro group, potentially altering its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methyl-4-nitrophenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methyl-4-nitrophenyl)-2-(4-chloro-2-methylphenoxy)acetamide

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